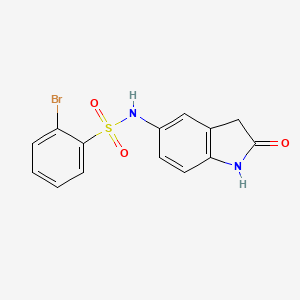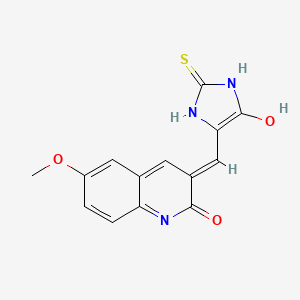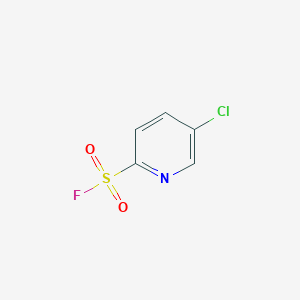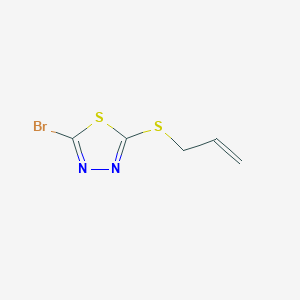![molecular formula C12H19NO4S B2696644 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1373029-39-0](/img/structure/B2696644.png)
2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions . The Boc group is a protecting group used in organic synthesis, particularly for amines . The synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery has been reported .Molecular Structure Analysis
The molecular formula of this compound is C12H19NO6S . Its InChI code is 1S/C12H19NO6S/c1-11(2,3)19-10(16)13-6-12(7-13)8(9(14)15)4-5-20(12,17)18/h8H,4-7H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 305.35 . It is stored at a temperature of 2-8°C . The predicted boiling point is 539.5±50.0 °C at a pressure of 760 Torr .Applications De Recherche Scientifique
Photochemical and Thermal Rearrangements
The study of photochemical and thermal rearrangement processes provides insights into the behavior of related spiro compounds under different conditions. For instance, the irradiation of spirooxaziridines leads to specific lactams, demonstrating the role of stereoelectronic effects in controlling regioselectivity. This information is crucial for understanding the behavior of complex spiro compounds, including those related to 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, in photochemical and thermal rearrangements (Lattes et al., 1982).
Synthetic Applications
The chemical synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, derived from a reaction involving a spiro compound similar to 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, showcases the compound's potential in synthetic chemistry, particularly in generating thioamides and thiazoles (Kuroyan et al., 1991). Additionally, the introduction of Boc protecting groups to amines using a related reagent highlights the relevance of such compounds in the preparation of N-Boc-amino acids, emphasizing their utility in peptide synthesis without racemization and showcasing their stability and efficiency (Rao et al., 2017).
Catalytic Oxidation
The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by compounds related to 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, underscores the compound's potential in oxidation processes. This efficient catalytic system, combining N-hydroxyphthalimide with a Co species, showcases the application of spiro-related compounds in facilitating significant chemical transformations (Iwahama et al., 2000).
Quality Control in Drug Production
The role of related spiro compounds in the quality control of cephalosporin drugs, through the separation and determination of key intermediates using reverse-phase HPLC, highlights the compound's importance in the pharmaceutical industry. This application is critical for ensuring the purity and efficacy of cephalosporin drugs, demonstrating the broader utility of spiro compounds in drug manufacturing processes (Sun Na-na, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYKPSAHFAIBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)


![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)
![3-({1-[3-(4-Fluorophenoxy)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2696583.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)